molecular formula C8H12N2S B1303627 2-Thiophen-2-yl-piperazine CAS No. 85803-49-2

2-Thiophen-2-yl-piperazine

Cat. No. B1303627
CAS RN: 85803-49-2
M. Wt: 168.26 g/mol
InChI Key: BFVCDPJJFUPNAQ-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-piperazine is an organic compound with the molecular formula C8H12N2S. It is an aromatic amine that undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A novel palladium-catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the API .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In the case of 2-Thiophen-2-yl-piperazine, it undergoes microwave-induced condensation with iminodiacetic acid .


Physical And Chemical Properties Analysis

2-Thiophen-2-yl-piperazine has a molecular weight of 169.27 g/mol . It should be stored at a temperature between 2 and 8 degrees Celsius . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

The safety data sheet for 2-Thiophen-2-yl-piperazine suggests avoiding inhalation of dusts and substance contact . It also advises ensuring adequate ventilation and evacuating the danger area .

properties

IUPAC Name

2-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVCDPJJFUPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378040
Record name 2-Thiophen-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-yl-piperazine

CAS RN

85803-49-2
Record name 2-Thiophen-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.2 g of ethylenediamine in 250 ml of ethanol was added to a solution of 17.64 g of the above aldehyde in 250 ml of ethanol at 0° C. This mixture was stirred at room temperature for 1.5 hours, recooled to 0° C. and 9.6 g of sodium borohydride was added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and evaporated. The residue was crystallized with ether-hexane, giving 12 g of 2-(2-thienyl)piperazine.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
17.64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethylenediamine (4.1 g, 0.068 mol) in ethanol (25 ml) is added dropwise to a solution of 2-thienylglyoxal hydrate [prepared by the procedure of F. Kipnis and J. Ornfelt, J. Amer. Chem. Soc. 68, 2734 (1946)] (10.0 g, 0.063 mol) in ethanol (250 ml) at 0° C. under an atmosphere of dry nitrogen. The cooling bath is removed and the reaction mixture stirred for an additional 1.5 h. Sodium borohydride (4.5 g, 0.126 mol) is added all at once, and a cooling bath used to control the exothermic reaction. Stirring is continued for an additional 18 h. Water (25 ml) is added, and the ethanol removed under reduced pressure. The remaining aqueous solution is extracted with methylene chloride (3×100 ml) and the extracts dried with potassium carbonate. Removal of the solvent under reduced pressure gives 2-(2-thienyl)piperazine as an off-white solid. An analytical sample is obtained by addition of an ethereal solution of the base to an ethereal solution of oxalic acid dihydrate. The resulting precipitate is washed with diethyl ether and methanol, and the free base (m.p. 81°-83° C.) is obtained with a saturated solution of potassium carbonate.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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